molecular formula C16H23N3 B11857199 N-Butyl-4-(quinoxalin-6-yl)butan-1-amine CAS No. 59320-09-1

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine

Cat. No.: B11857199
CAS No.: 59320-09-1
M. Wt: 257.37 g/mol
InChI Key: HGFBBGITDMFYOT-UHFFFAOYSA-N
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Description

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is a heterocyclic compound that features a quinoxaline ring attached to a butylamine chainThe quinoxaline moiety is known for its versatile pharmacological properties, making derivatives of this structure valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the butylamine chain. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-4-(quinoxalin-6-yl)butan-1-amine involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-4-(quinoxalin-6-yl)butan-1-amine is unique due to its specific structural modifications, which enhance its pharmacological profile and make it a valuable candidate for drug development. Its butylamine chain provides additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .

Properties

CAS No.

59320-09-1

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-butyl-4-quinoxalin-6-ylbutan-1-amine

InChI

InChI=1S/C16H23N3/c1-2-3-9-17-10-5-4-6-14-7-8-15-16(13-14)19-12-11-18-15/h7-8,11-13,17H,2-6,9-10H2,1H3

InChI Key

HGFBBGITDMFYOT-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCCC1=CC2=NC=CN=C2C=C1

Origin of Product

United States

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